molecular formula C12H14O6S B12928034 2-((Phenylsulfonyl)methyl)pentanedioic acid

2-((Phenylsulfonyl)methyl)pentanedioic acid

Katalognummer: B12928034
Molekulargewicht: 286.30 g/mol
InChI-Schlüssel: POAGWXMZXJQLNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Phenylsulfonyl)methyl)pentanedioic acid is an organic compound that features a phenylsulfonyl group attached to a pentanedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylsulfonyl)methyl)pentanedioic acid typically involves the reaction of phenylsulfonyl chloride with a suitable pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Phenylsulfonyl)methyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-((Phenylsulfonyl)methyl)pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((Phenylsulfonyl)methyl)pentanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pentanedioic acid backbone provides additional binding interactions, enhancing the overall efficacy of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylpentanedioic acid: Similar in structure but lacks the phenylsulfonyl group.

    Phenylsulfonylacetic acid: Contains the phenylsulfonyl group but has a different backbone structure.

Uniqueness

2-((Phenylsulfonyl)methyl)pentanedioic acid is unique due to the presence of both the phenylsulfonyl group and the pentanedioic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H14O6S

Molekulargewicht

286.30 g/mol

IUPAC-Name

2-(benzenesulfonylmethyl)pentanedioic acid

InChI

InChI=1S/C12H14O6S/c13-11(14)7-6-9(12(15)16)8-19(17,18)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14)(H,15,16)

InChI-Schlüssel

POAGWXMZXJQLNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.